molecular formula C12H6F2N2O2 B1672872 Fludioxonil CAS No. 131341-86-1

Fludioxonil

Cat. No. B1672872
M. Wt: 248.18 g/mol
InChI Key: MUJOIMFVNIBMKC-UHFFFAOYSA-N
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Description

Fludioxonil is an antifungal agent widely used in agriculture for postharvest protection of fruits and vegetables. It is a phenylpyrrole pesticide that minimizes losses to mold during transport and at the point of sale. Fludioxonil's effectiveness has led to a dramatic increase in its production and usage since its introduction in  1994["]. It has been registered as a reduced-risk fungicide by the US  EPA["].

Synthesis Analysis

The synthesis of immunoreagents for Fludioxonil analysis has been explored, with derivatives of the agrochemical synthesized with different linker tethering sites. These functionalized haptens were conjugated to carrier proteins for immunogen and assay antigen preparation, leading to the production of antibodies specific to  Fludioxonil["].

Molecular Structure Analysis

Fludioxonil contains a pyrrole moiety, which is a potential reaction site for indirect photodegradation. The molecular structure of Fludioxonil, with its pyrrole component, allows for direct photoionization and sensitized photooxidation, forming radical cation species that react with dissolved  oxygen["].

Chemical Reactions Analysis

Fludioxonil undergoes both direct and indirect photodegradation. The indirect photodegradation involves reactions with singlet oxygen and one-electron oxidation potential, which is influenced by substituents on the pyrrole moiety. These reactions are significant for understanding the environmental fate and photoproduct formation of  Fludioxonil["].

Physical and Chemical Properties Analysis

The physical and chemical properties of Fludioxonil contribute to its antifungal activity. It is capable of causing improper activation of the Hog1-type MAPK in plant-pathogenic fungi, leading to resistance in some cases due to mutations in the group III histidine  kinase["]. Fludioxonil's efficacy against fungi like Lasiodiplodia theobromae and Penicillium digitatum has been demonstrated, with low ED50 values indicating high  potency["].

Case Studies

Several studies have highlighted the potential endocrine disruptor activity of Fludioxonil. It has been shown to stimulate miR-21 expression in breast cancer cells, which can lead to reduced expression of miR-21 target proteins and demonstrate antiestrogenic  activity. Additionally, Fludioxonil has been implicated in altering epithelial–mesenchymal transition via an estrogen receptor-dependent pathway, potentially inducing growth or metastatic behaviors of breast  cancer. In terms of immunotoxicity, Fludioxonil has been shown to induce apoptosis and cell cycle arrest in human T cells and B cells, suggesting potential immunotoxic  effects["].

In summary, Fludioxonil is a widely used antifungal agent with a complex interaction with biological systems, including potential endocrine disruption and immunotoxicity, alongside its antifungal properties. Its environmental fate is influenced by its molecular structure, which allows for various photodegradation pathways.

Scientific Research Applications

Ciraparantag Reversal of Anticoagulant Activity in Healthy Elderly Subjects

Brief Description of Application: This study investigates the efficacy and safety of ciraparantag in reversing anticoagulation caused by apixaban or rivaroxaban in healthy elderly  adults.

Research Methodologies: Two randomized, placebo-controlled, dose-ranging trials were conducted with subjects aged 50–75 years. Subjects received either apixaban or rivaroxaban until steady-state anticoagulation was achieved, followed by a single intravenous dose of ciraparantag or  placebo.

Key Findings: Ciraparantag provided a dose-related reversal of anticoagulation, with complete reversal within 1 hour post-dose and sustained through 5 to 6 hours. Adverse events were mild and included transient hot flashes or  flushing["].

Ciraparantag Reversal of Apixaban and Rivaroxaban in Age-Matched Healthy Volunteers

Brief Description of Application: The study focuses on the reversal of anticoagulation by ciraparantag in healthy subjects age-matched to the patient  population.

Research Methodologies: Healthy subjects were administered apixaban or rivaroxaban to steady-state, followed by randomization to receive intravenous ciraparantag acetate or placebo. The pharmacodynamic response was measured by whole blood clotting time  (WBCT).

Key Findings: Ciraparantag doses of 100 mg and higher showed complete and sustained reversal of both apixaban and rivaroxaban. The safety profile was consistent with previous trials, with no pro-coagulant signals  observed["].

Reversal of Anticoagulation By Ciraparantag: Time to Onset and Duration of Effect

Brief Description of Application: This research evaluates the time to onset and duration of the effect of ciraparantag in reversing anticoagulation induced by apixaban or  rivaroxaban.

Research Methodologies: Two randomized, placebo-controlled, dose-ranging studies were conducted in healthy subjects. The efficacy was based on manual whole blood clotting time (WBCT) at multiple timepoints over 24  hours.

Key Findings: Ciraparantag rapidly reversed anticoagulation within 15 minutes of administration at doses ≥60 mg for apixaban and 180 mg for rivaroxaban, with the effect sustained over 24 hours. The drug was well tolerated, with the most frequent adverse events being mild sensations of  warmth["].

Ciraparantag, an Anticoagulant Reversal Drug: mechanism of action, Pharmacokinetics, and Reversal of Anticoagulants

Brief Description of Application: The study provides insights into the mechanism of action, pharmacokinetics, and reversal of anticoagulants by  ciraparantag.

Research Methodologies: Dynamic light scattering methodology was used to demonstrate ciraparantag binding to heparins and DOACs. The pharmacokinetics were assessed following intravenous administration, and the reversal of anticoagulation was tested in animal  models.

Key Findings: Ciraparantag binds non-covalently to various anticoagulants and reaches maximum concentration within minutes after administration. It significantly reduces blood loss in animal models of bleeding when given before or after the bleeding  injury["].

Design of a Randomized, Controlled Study to Evaluate Reversal of Anticoagulation of Ciraparantag in Healthy Adults

Brief Description of Application: This paper outlines the design of a study to evaluate the efficacy and safety of ciraparantag for reversal of  anticoagulation.

Research Methodologies: The study is a randomized, double-blind, placebo-controlled trial in healthy adults anticoagulated with apixaban or rivaroxaban. The efficacy endpoint is based on WBCT measured using an automated point-of-care coagulometer compared with a manual testing  method.

Key Findings: The study aims to inform dose selection for future clinical trials and provide data on the use of the point-of-care coagulometer for assessment of ciraparantag's reversal of  anticoagulation["].

Mechanism Of Action

Activation of the HOG Pathway:Fludioxonil, a fungicide derived from pyrrolnitrin, acts by requiring the presence of group III hybrid histidine kinases (HHK) and the high osmolarity glycerol (HOG) pathway. Fludioxonil triggers the conversion of group III HHKs from a kinase to a phosphatase. This conversion leads to the dephosphorylation of Ypd1, which in turn constitutively activates the HOG signaling pathway. This activation ultimately results in cell-cycle arrest, glycerol accumulation, and subsequent cell swelling and rupture in fungi[].

Interference with  Triosephosphate Isomerase:Fludioxonil interferes with the enzyme triosephosphate isomerase (TPI), leading to the release of methylglyoxal (MG), a potent activator of the group III HHK and, consequently, the HOG pathway. This action is central to the fungicide's mechanism. Fludioxonil's inhibition of TPI prevents the conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate, resulting in the accumulation of MG. The elevation of MG modifies the group III HHK, shifting its function from a kinase to a phosphatase, thereby activating the HOG pathway and leading to fungal cell death[].

Induction of Oxidative Stress:Fludioxonil is also hypothesized to induce oxidative stress, a conjecture based on its relation to pyrrolnitrin. Studies using redox-responsive FRET reporter yeast, RedoxFluor, have indicated that fludioxonil exposure leads to oxidative stress, corroborated by decreased FRET signal and increased dihydroethidium oxidation. Additionally, histone H2A.x phosphorylation, a marker of DNA damage and oxidative stress, was observed to increase in yeast cells after fludioxonil exposure, further supporting the notion of oxidative stress induction by fludioxonil[][]​​​​.

Aldehydic Stress and Toxicity:Fludioxonil's mechanism of action also involves the induction of aldehydic stress, as evidenced by increased sensitivity of yeast expressing Drk1 to allyl alcohol, an inducer of aldehydic stress. This stress condition, characterized by the accumulation of harmful aldehydes, triggers the Drk1 kinase and leads to the activation of the HOG pathway. This finding aligns with the understanding that fludioxonil's toxicity can be replicated by inducing aldehydic stress in yeast cells[][]​​​​.

Biochemical And Physiological Effects

Fludioxonil, a fungicide used in agriculture, exhibits its biochemical action primarily through the inhibition of the HOG1 cascade in the MAPK signaling pathway. This pathway is crucial in many organisms for responding to environmental stress. Specifically, the target site of fludioxonil is believed to be a histidine kinase (HK) related to the high-osmolarity glycerol (HOG1) stress response signal transduction pathway. However, the precise mode of action has not been fully characterized yet[][].

In terms of physiological effects, a study examined the impact of fludioxonil on human immune cells, including Jurkat T cells and Ramos B cells. The findings revealed that fludioxonil induced immunotoxicity in these cells through mechanisms such as apoptosis (programmed cell death) and cell cycle arrest, thus suggesting that fludioxonil can cause cellular toxicity in immune cells[][].

Additionally, a study on the microalgal taxa Chlorella vulgaris highlighted the toxic effects of fludioxonil on various aspects of cell physiology. The research indicated that fludioxonil limited the growth of C. vulgaris and reduced the content of photosynthetic pigments in algal cells. It also induced oxidative damage by altering antioxidant enzyme activities and increasing reactive oxygen species levels, disrupted cell integrity, and induced apoptosis. This study provided insights into the effects of fludioxonil on microalgae and the biological mechanisms of its toxicity, which is important for the proper management of this fungicide[].

Advantages And Limitations For Lab Experiments

Advantages

Understanding Osmotic Stress Response in Fungi: Lab experiments with fludioxonil, such as the study on Sclerotinia sclerotiorum, are valuable for understanding how fungi respond to osmotic stress. Fludioxonil over-stimulates the fungal response to osmotic stress, leading to an over-accumulation of glycerol and cell bursting. This helps in characterizing the effects of mutations in osmotic stress response genes on transcriptional profiles of fungal pathogens[].

Identifying Gene Mutations and Their Effects: Lab experiments have successfully generated fludioxonil-resistant strains of S. sclerotiorum, revealing insights into mutations in the osmosensing two-component histidine kinase gene OS1. These experiments are crucial in identifying specific mutations and their impact on the transcriptome, including the expression of genes related to transmembrane transporters and secondary metabolite biosynthesis[].

Exploring Links Between Secondary Metabolism and Stress Signalling: Lab experiments with fludioxonil also highlight potential connections between secondary metabolism and osmotic stress signalling. This is crucial for understanding broader biological processes and potential applications in agricultural sciences[].

Limitations

Physiological and Growth Defects in Mutant Strains: Lab-generated fludioxonil-resistant strains often exhibit marked physiological and growth defects. For instance, mutants of S. sclerotiorum and B. cinerea showed reduced virulence and slower growth, underscoring the complex role of the HOG pathway in stress response[]​​.

Distinction Between Lab and Field Strains: Mutations that inactivate os1, leading to fludioxonil-resistance, are easily produced in laboratory settings. However, these mutants have extensive physiological defects, limiting their survival in natural environments. This distinction is important in understanding the practical applications and limitations of lab-based studies in real-world scenarios[].

Limitations in Gene Analysis: The study did not use targeted gene deletion strains for OS1, particularly impacting the interpretation of mutations in strain F5. This highlights the need for more precise genetic manipulation to fully understand the impact of specific mutations[]​​.

Lack of Osmotic Stress Conditions in Some Experiments: Some experiments only sequenced transcriptomes under standard laboratory conditions without osmotic stress exposure. This limits the understanding of gene expression changes in response to osmotic stress, indicating a need for more comprehensive experimental conditions in future studies[]​​.

Future Directions

Exploring Osmotic Stress Pathway and Secondary Metabolism: Future research in the area of Fludioxonil is expected to further investigate the processes regulated through the osmotic stress pathway in fungal pathogens like Sclerotinia sclerotiorum. One particular focus is the potential link between secondary metabolism and osmotic stress signaling. This could lead to a better understanding of how these processes interact and their implications for fungal biology and agriculture[].

Assessing Impacts of Mutations in OS1: Another key area of future research is to assess the impacts of mutations in the osmotic stress response gene OS1 on global transcriptional regulatory networks. Such studies will likely explore how mutations in this gene affect the overall functioning of the cell and its response to environmental stresses[].

Studying Transcriptional Regulation by HOG Pathway Members: Future studies may also focus on assessing the impacts on the expression of genes that are known to be transcriptionally regulated by members of the HOG pathway in other organisms like yeast. This could provide insights into how these genes function in different species and under different environmental conditions[].

Targeted Gene Deletion and Osmotic Stress Conditions: A major gap identified in current studies is the lack of targeted gene deletion strains for OS1. Future research could include targeted gene deletion of OS1 in Sclerotinia sclerotiorum to elucidate the effects of mutations more precisely. Additionally, expanding research to include transcriptomic analysis under osmotic stress conditions would provide a more comprehensive understanding of the role of the HOG pathway and its associated genes[].

properties

IUPAC Name

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOIMFVNIBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H6F2N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID2032398
Record name Fludioxonil
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Molecular Weight

248.18 g/mol
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Physical Description

Pale to colorless solid; [ACGIH]
Record name Fludioxonil
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Solubility

In water, 1.8 mg/L at 25 °C, Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)
Record name Fludioxonil
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Density

1.54 at 20 °C
Record name Fludioxonil
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Vapor Pressure

2.93X10-9 mm Hg at 25 °C
Record name Fludioxonil
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Product Name

Fludioxonil

Color/Form

Colorless crystals, Yellow-ish crystals

CAS RN

131341-86-1
Record name Fludioxonil
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Record name 1H-Pyrrole-3-carbonitrile, 4-(2,2-difluoro-1,3-benzodioxol-4-yl)
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Record name FLUDIOXONIL
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Melting Point

199.8 °C
Record name Fludioxonil
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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